molecular formula C16H10ClN3O5 B393505 2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 309926-41-8

2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B393505
CAS No.: 309926-41-8
M. Wt: 359.72g/mol
InChI Key: AURMXPOPZYMGQV-UHFFFAOYSA-N
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Description

2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C16H10ClN3O5 and its molecular weight is 359.72g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a pyrano-pyran derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H16ClN3O4C_{19}H_{16}ClN_3O_4 with a molecular weight of 393.80 g/mol. The synthesis typically involves a multi-step process starting from appropriate pyran derivatives and chlorinated nitrophenyl compounds. The general synthetic route includes:

  • Refluxing a mixture of 4-hydroxy-6-methylpyran-2-one, 4-chloro-3-nitrobenzaldehyde, malononitrile, and a catalyst such as DMAP in ethanol.
  • Isolation of the product through filtration and purification steps.

Anticancer Properties

Research indicates that pyrano-pyran derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in human cancer cells through the activation of intrinsic pathways. The mechanism involves:

  • Cell cycle arrest at the G2/M phase.
  • Induction of reactive oxygen species (ROS), leading to oxidative stress.

A study reported an IC50 value indicating effective cytotoxicity in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro tests revealed:

  • Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.

This antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound exhibits notable anti-inflammatory effects . Experimental models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages.

Case Studies

  • Case Study on Anticancer Activity : A recent publication evaluated the efficacy of this compound against various cancer lines, demonstrating significant growth inhibition and apoptosis induction in treated cells compared to controls. The study utilized flow cytometry for cell cycle analysis and annexin V staining for apoptosis detection.
  • Case Study on Antimicrobial Activity : Another study investigated the antibacterial effects against clinical isolates of E. coli and S. aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Mechanism of Action
AnticancerMCF-7 (breast cancer)10Induction of apoptosis via ROS generation
AntimicrobialS. aureus32Disruption of cell wall synthesis
AntimicrobialE. coli64Inhibition of protein synthesis
Anti-inflammatoryMacrophagesNot specifiedReduction of TNF-alpha and IL-6

Properties

IUPAC Name

2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O5/c1-7-4-12-14(16(21)24-7)13(9(6-18)15(19)25-12)8-2-3-10(17)11(5-8)20(22)23/h2-5,13H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURMXPOPZYMGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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